molecular formula C11H13BrN2O2 B336521 4-BROMO-N~1~-MORPHOLINOBENZAMIDE

4-BROMO-N~1~-MORPHOLINOBENZAMIDE

Cat. No.: B336521
M. Wt: 285.14 g/mol
InChI Key: IIBGMOSOJUZJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N~1~-morpholinobenzamide is a brominated aromatic compound featuring a benzamide core substituted with a morpholino group at the N~1~ position. Morpholino groups are electron-rich due to the oxygen atom in the morpholine ring, which may enhance solubility and influence reactivity in cross-coupling reactions or pharmaceutical applications .

Properties

IUPAC Name

4-bromo-N-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-10-3-1-9(2-4-10)11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBGMOSOJUZJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195624
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~1~-MORPHOLINOBENZAMIDE typically involves the reaction of 4-bromobenzoic acid with morpholine. The reaction is facilitated by the use of coupling reagents such as titanium tetrachloride (TiCl4) to form the desired amide bond . The reaction conditions often include a solvent such as dichloromethane and are carried out under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as palladium (Pd) may also be employed to facilitate the reaction and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-morpholinyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation reactions may produce compounds with higher oxidation states.

Scientific Research Applications

4-Bromo-N-(4-morpholinyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-BROMO-N~1~-MORPHOLINOBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and electronic effects of 4-bromo-N~1~-morpholinobenzamide with related compounds:

Compound Substituent(s) Electron Effect Molecular Weight (g/mol) Key References
This compound Bromo, Morpholino Moderate electron-donating ~280 (estimated) Inferred
4-Bromo-N,N-dimethylaniline Bromo, N,N-dimethyl Electron-donating 200.09
4-Bromo-N,N-diphenylaniline Bromo, N,N-diphenyl Electron-donating 322.22
4-Bromo-N-isopropyl-3-methoxybenzamide Bromo, Isopropyl, Methoxy Electron-withdrawing (methoxy) 296.16

Key Observations :

  • The morpholino group in the target compound likely offers stronger electron-donating effects compared to N,N-dimethyl groups due to the oxygen atom’s lone pairs .
  • Bulky substituents (e.g., diphenyl in 4-bromo-N,N-diphenylaniline) may hinder reactivity in cross-coupling reactions compared to smaller groups like morpholino .
Suzuki-Miyaura Coupling
  • 4-Bromo-N,N-diphenylaniline reacts with thiophen-2-ylboronic acid under Pd catalysis (THF/H2O, 75°C) to yield conjugated materials like TTV (53–78% yields) .
  • 4-Bromo-N,N-dimethylaniline exhibits similar reactivity to 4-bromoanisole in Pd-catalyzed formylation, achieving moderate yields (53%) .
  • This compound: The morpholino group’s electron-donating nature may enhance oxidative addition in Pd-catalyzed reactions, though steric hindrance could reduce efficiency compared to smaller substituents.
Challenges with Heteroaryl Bromides

Heteroaryl bromides (e.g., 2-bromopyridine) often deactivate catalysts via dimer formation . This suggests that the benzamide core in this compound may offer better stability in such reactions compared to heteroaryl analogs.

Physical Properties and Commercial Viability

Compound Stability Commercial Price (per gram) Key Applications
4-Bromo-N,N-diphenylaniline Stable, incompatible with oxidizers $6.90 (5g) Organic electronics, Suzuki coupling
4-Bromo-N-isopropyl-3-methoxybenzamide Stable (GHS-compliant) Not listed Pharmaceuticals, intermediates
This compound (estimated) Likely stable N/A Drug discovery, materials science

Notes:

  • Morpholino-containing compounds are often costlier due to complex synthesis, whereas N,N-dimethyl analogs are more affordable .

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